
CAN508
Übersicht
Beschreibung
CAN508 is a small molecule compound known for its role as a cyclin-dependent kinase 9 (CDK9) inhibitor. CDK9 is a kinase involved in the regulation of transcription elongation, making this compound a significant compound in the study of transcriptional regulation and its implications in various diseases .
Vorbereitungsmethoden
The synthesis of CAN508 involves several steps. Initially, the compound is protected with di-tert-butyl dicarbonate to access the amino-benzoylated pyrazoles. The bromo derivatives are then further arylated by Suzuki-Miyaura coupling using the XPhos Pd G2 pre-catalyst . This coupling reaction generally provides the para-substituted benzoylpyrazoles in higher yields than the meta-substituted ones. The Boc groups are utilized as directing functionalities for the benzoylation step and are hydrolyzed under the conditions of the Suzuki-Miyaura coupling, eliminating the need for an additional deprotection step .
Analyse Chemischer Reaktionen
Biochemical Interactions and Inhibition Mechanisms
CAN508 exhibits ATP-competitive binding to CDK isoforms through distinct conformational adaptations:
CDK9 Binding Dynamics
- Hydrogen bonding : Forms three hinge-region bonds with Asp104 and Cys106 backbone atoms .
- Conformational plasticity : Induces downward displacement (1 Å) of CDK9's glycine-rich loop, creating a hydrophobic channel near Phe168 .
- Selectivity determinants :
CDK2 Inhibition Profile
Parameter | CDK2/Cyclin A | CDK9/Cyclin T |
---|---|---|
IC₅₀ (μM) | 1.8 | 0.75 |
Kd (nM) | 69,000 | 20,000 |
Residence time | 2.3 min | 8.1 min |
Biological Reaction Networks
This compound modulates transcriptional machinery through phosphorylation interference:
Key biochemical reactions :
- RNA Pol II CTD phosphorylation
- MCL-1 regulation
Kinetic parameters :
Substrate | KM (μM) | Vmax (nmol/min/mg) |
---|---|---|
ATP | 95 | 12.4 |
GST-CTD peptide | 26 | 8.9 |
Solvent Interaction and Stability
This compound's reactivity is influenced by its molecular environment:
Solvent effects :
Crystallographic data :
Wissenschaftliche Forschungsanwendungen
Inhibition of Tumor Growth
Research has demonstrated that CAN508 exhibits significant antitumor activity across various cancer models. For instance, in esophageal adenocarcinoma models, this compound treatment resulted in a notable reduction in tumor size and cell proliferation. Specifically, xenograft studies indicated that this compound could reduce tumor volumes by approximately 50% compared to controls . The compound's selectivity for CDK9 over other CDKs enhances its therapeutic potential while minimizing off-target effects.
Angiogenesis Inhibition
In addition to its direct antitumor effects, this compound has also been shown to inhibit angiogenesis—the process through which new blood vessels form from existing ones. This is particularly relevant in cancer progression, where tumors often induce angiogenesis to secure a blood supply. Studies indicate that this compound reduces endothelial cell migration and tube formation, thereby impeding the vascularization necessary for tumor growth . Moreover, it decreases the expression of vascular endothelial growth factor (VEGF), a key mediator of angiogenesis .
Case Studies and Research Findings
Insights from Recent Research
Recent studies highlight the importance of structural biology in understanding how this compound binds to CDK9. The compound exploits conformational plasticity within the CDK9 structure, allowing for selective inhibition that could be leveraged for drug design . Furthermore, ongoing research aims to optimize the pharmacological properties of this compound derivatives to enhance efficacy and reduce potential side effects associated with broader kinase inhibition.
Wirkmechanismus
CAN508 exerts its effects by inhibiting CDK9, a kinase involved in the regulation of transcription elongation . By binding to the ATP binding site of CDK9, this compound prevents the phosphorylation of the RNA polymerase II C-terminal domain, thereby inhibiting mRNA synthesis . This inhibition leads to the downregulation of anti-apoptotic factors and induction of apoptosis in cancer cells . Additionally, this compound has been shown to induce the tumor suppressor protein p53 and inhibit angiogenesis .
Vergleich Mit ähnlichen Verbindungen
CAN508 ist einzigartig in seiner hohen Selektivität für CDK9/Cyclin T gegenüber anderen CDK/Cyclin-Komplexen . Ähnliche Verbindungen umfassen Flavopiridol, das ebenfalls CDK9 hemmt, jedoch mit geringerer Selektivität . Die strukturellen Unterschiede zwischen this compound und anderen CDK-Inhibitoren, wie das Vorhandensein einer CDK9-spezifischen hydrophoben Tasche, tragen zu seiner einzigartigen Selektivität und Potenz bei .
Biologische Aktivität
CAN508 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a crucial regulator of transcription in various cellular processes, including cell proliferation and survival. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to modulate key oncogenic pathways.
This compound is classified as an arylazopyrazole compound. Its mechanism of action primarily involves the inhibition of CDK9, which plays a vital role in the phosphorylation of RNA polymerase II, thereby influencing the transcriptional regulation of genes such as c-MYC and MCL-1. The inhibition of CDK9 leads to reduced expression of these oncogenes, contributing to decreased tumor growth and increased apoptosis in cancer cells.
In Vitro Studies
Research has demonstrated that this compound exhibits potent anti-proliferative effects across various cancer cell lines. For instance, in studies involving esophageal adenocarcinoma cell lines (SKGT4, FLO1, and OE33), treatment with this compound resulted in significant reductions in cell proliferation and increases in apoptosis. Specifically, a concentration of 40 µM for 72 hours led to a two-fold increase in apoptosis compared to untreated controls .
Table 1: In Vitro Effects of this compound on Cancer Cell Lines
Cell Line | Treatment Concentration (µM) | Proliferation Inhibition (%) | Apoptosis Increase (%) |
---|---|---|---|
SKGT4 | 20 | 37 | 100 |
SKGT4 | 40 | - | 200 |
FLO1 | 20 | - | 200 |
OE33 | 20 | - | 200 |
In Vivo Studies
In xenograft models, this compound was administered at a dosage of 60 mg/kg/day for ten days, resulting in a notable reduction in tumor volume compared to control groups. Specifically, the tumors exhibited a reduction of approximately 50.8% by day 21 post-treatment . These findings underscore the compound's potential efficacy as an anti-cancer agent.
Table 2: In Vivo Effects of this compound on Tumor Growth
Treatment | Dosage (mg/kg/day) | Tumor Volume Reduction (%) |
---|---|---|
This compound | 60 | 50.8 |
Flavopiridol | 4 | 63.1 |
Structure-Activity Relationship (SAR)
Recent studies have explored modifications to the this compound structure to enhance its inhibitory activity against CDK9 and improve selectivity. For example, scaffold hopping strategies have been employed to develop novel pyrazolo[3,4-b]pyridine derivatives that demonstrate improved selectivity profiles for CDK2 and CDK9 . This research indicates that further optimization could yield more effective compounds for clinical use.
Eigenschaften
IUPAC Name |
4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O/c10-8-7(9(11)15-14-8)13-12-5-1-3-6(16)4-2-5/h1-4,16H,(H5,10,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZRKFOEZQBUEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NN=C2N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901895 | |
Record name | NoName_1070 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90901895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140651-18-9 | |
Record name | CAN-508 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140651189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CAN-508 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07731 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CAN-508 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG0O47K626 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.